molecular formula C20H20ClNO3S B2952144 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1226429-13-5

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2952144
CAS No.: 1226429-13-5
M. Wt: 389.89
InChI Key: VLWDKXQBKNADJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups. This compound includes a chlorophenoxy group, a furan ring, a thiophene ring, and an amide linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent.

    Introduction of the furan and thiophene groups: These can be incorporated through nucleophilic substitution reactions or cross-coupling reactions.

    Formation of the amide bond: This step usually involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide: Lacks the thiophene group.

    2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)-2-methylpropanamide: Lacks the furan group.

    2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide: Lacks the furan group and has a different substitution pattern.

Uniqueness

The presence of both furan and thiophene rings in 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide might confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-11-26-14-15)13-18-4-3-10-24-18/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDKXQBKNADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(CC1=CSC=C1)CC2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.